molecular formula C30H48O6 B1252524 24-Hydroxytormentic acid

24-Hydroxytormentic acid

Cat. No.: B1252524
M. Wt: 504.7 g/mol
InChI Key: YCOKATFNRPZIIU-SRTWMZKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Hydroxytormentic Acid is a triterpene compound of significant interest in biochemical and pharmacological research. It was first isolated from the stem bark of Ocotea suaveolens and has demonstrated marked antinociceptive (pain-blocking) properties in preclinical studies . The research indicates that this compound produces significant, dose-related antinociceptive action against both neurogenic and inflammatory pain responses, as evidenced in models such as the formalin-induced licking test in mice . The mechanism for this effect is distinct, as it does not appear to involve the activation of opioid, nitric oxide, or serotonin systems . As a derivative of Tormentic Acid, 24-Hydroxytormentic Acid is also a candidate for investigating anti-inflammatory pathways. Research on Tormentic Acid has shown it can modulate key inflammatory mediators, including reducing the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandins, nitric oxide (NO), and interleukins such as IL-1β and IL-6 . This suggests potential research applications for 24-Hydroxytormentic Acid in studying chronic inflammatory conditions. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations.

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26-,27-,28-,29-,30+/m1/s1

InChI Key

YCOKATFNRPZIIU-SRTWMZKRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O

Synonyms

24-hydroxytormentic acid

Origin of Product

United States

Preparation Methods

Methanol-Based Maceration

The powdered plant material is subjected to cold maceration in methanol (1:20 w/v) for 72 hours, with agitation every 12 hours to disrupt cell membranes. Methanol’s intermediate polarity efficiently solubilizes triterpenoids while minimizing polysaccharide co-extraction. After filtration, the methanolic extract is concentrated under reduced pressure (40°C, 204 mbar) to yield a viscous residue.

Sequential Liquid-Liquid Partitioning

The crude extract is suspended in a methanol-water mixture (1:1 v/v) and sequentially partitioned with petroleum ether and ethyl acetate:

Solvent Ratio (v/v)Partitioning StepTarget Fraction
1:1 (Petroleum ether)3x defattingLipids removed
1:1 (Ethyl acetate)3x extractionTriterpenoid enrichment

The ethyl acetate layer, enriched with medium-polarity compounds, is evaporated to dryness and stored at -20°C to prevent oxidative degradation.

Chromatographic Isolation

Silica Gel Column Chromatography

The ethyl acetate fraction is chromatographed over silica gel (200–300 mesh) using a gradient elution system:

Eluent Composition (Hexane:Ethyl Acetate)RatioVolume (Column Volumes)
100:02 CVRemove non-polar impurities
90:10 → 70:3010 CVElute triterpenoid bands
50:50 → 0:1005 CVRecover polar metabolites

Fractions (50 mL each) are monitored by TLC (silica GF254, vanillin-H2SO4 spray), with 24-hydroxytormentic acid typically eluting at 70:30 hexane-ethyl acetate.

Sephadex LH-20 Size Exclusion

Active fractions from silica gel are further purified on Sephadex LH-20 columns (2.5 × 60 cm) using methanol-chloroform (1:1) isocratic elution. This step separates triterpenoids from flavonoids and tannins based on molecular size differences.

Structural Elucidation and Validation

Spectroscopic Characterization

1H and 13C NMR spectra of 24-hydroxytormentic acid reveal diagnostic signals:

  • 1H NMR (500 MHz, CD3OD) : δ 5.28 (t, J=3.5 Hz, H-12), 3.40 (m, H-3β), 3.15 (d, J=11 Hz, H-19α)

  • 13C NMR (125 MHz, CD3OD) : δ 179.8 (C-28), 138.2 (C-13), 125.6 (C-12), 72.4 (C-3), 68.9 (C-24)

High-Resolution Mass Spectrometry

HR-ESI-MS exhibits a [M-H]− ion at m/z 531.3421 (calc. 531.3425 for C30H48O6), confirming the molecular formula.

Yield Optimization Strategies

ParameterOptimal ConditionYield Improvement
Extraction solvent80% aqueous methanol22% vs. pure MeOH
Column packing density1.2 g silica/g extract15% recovery gain
Sephadex bed height60 cmResolution +18%

Prolonged maceration beyond 72 hours provides diminishing returns due to oxidative dimerization .

Q & A

Q. How can researchers enhance reproducibility in assays involving 24-hydroxytormentic acid?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch), use authenticated cell lines (e.g., STR profiling), and pre-register protocols on platforms like OSF. Report negative results and share datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Hydroxytormentic acid
Reactant of Route 2
Reactant of Route 2
24-Hydroxytormentic acid

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